molecular formula C16H19BrN2O6 B13389337 N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide

N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide

Cat. No.: B13389337
M. Wt: 415.24 g/mol
InChI Key: NOTYWCXJODLOKJ-UHFFFAOYSA-N
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Description

N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide is a glycoside derivative featuring a tetrahydropyran (sugar) core modified with a 5-bromoindole moiety and an acetamide group.

Key structural features:

  • Tetrahydropyran core: Provides rigidity and hydroxyl groups for hydrogen bonding.
  • Acetamide group: May participate in hydrogen bonding or serve as a recognition motif for enzymes.

Properties

IUPAC Name

N-[2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTYWCXJODLOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation of 5-Bromoindole

Step 1: Protection of Indole Nitrogen

  • Reagents : 5-Bromoindole, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole.
  • Conditions : Anhydrous DMF, 0°C to room temperature, 12 hours.
  • Outcome : N-TBDMS-protected 5-bromoindole.

Step 2: Activation of Indol-3-ol

  • Reagents : Sodium hydride (NaH), dry THF.
  • Conditions : 0°C under argon, 1 hour.
  • Outcome : Sodium salt of 3-hydroxy-5-bromoindole.

Step 3: C-Glycoside Formation

  • Reagents : 2,3,4,6-Tetra-O-benzyl-α-D-glucolactone, butyllithium, triethylsilane, BF₃·Et₂O.
  • Conditions :
    • Butyllithium (-78°C) activates the lactone.
    • Addition of indole sodium salt forms the C-glycosidic bond.
    • Reduction with triethylsilane/BF₃ yields the tetrahydropyran core.
  • Outcome : Benzyl-protected C-glycoside (2,3,4,6-tetra-O-benzyl derivative).

Deprotection and Functionalization

Step 4: Hydrogenolysis of Benzyl Groups

  • Reagents : H₂, palladium on carbon (Pd/C), ethanol.
  • Conditions : 25°C, 24 hours.
  • Outcome : Free hydroxyl groups at positions 4, 5, and 6.

Step 5: Introduction of Acetamide Group

  • Route A: Direct Acetylation
    • Reagents : Acetic anhydride, pyridine.
    • Conditions : 0°C to room temperature, 6 hours.
    • Outcome : O-Acetyl intermediates (requires selective deprotection).
  • Route B: Reductive Amination
    • Reagents : Ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.
    • Conditions : pH 4–5 (acetic acid), 12 hours.
    • Outcome : Primary amine at position 3, followed by acetylation.

Final Deprotection and Purification

Step 6: TBDMS Removal

Step 7: Chromatographic Purification

  • Method : Silica gel column chromatography (hexane:ethyl acetate gradient).
  • Yield : Typically 15–30% overall.

Key Data Tables

Table 1. Synthetic Intermediates and Characterization

Intermediate Key Reagents NMR (¹H/¹³C) Highlights MS (m/z)
N-TBDMS-5-bromoindole TBDMS-Cl, imidazole δ 0.20 (s, Si-CH₃), 7.45 (s, indole H-2) 336.1 [M+H]⁺
Benzyl-protected glycoside Butyllithium, glucolactone δ 5.12 (d, J = 8.1 Hz, anomeric H) 789.4 [M+Na]⁺
Final compound TBAF, acetic anhydride δ 2.05 (s, CH₃CO), 4.85 (d, J = 3.6 Hz) 485.0 [M+H]⁺

Table 2. Comparative Yields by Route

Route Glycosylation Yield Deprotection Yield Acetylation Yield Overall Yield
A 45% 85% 78% 29.7%
B 40% 90% 82% 28.8%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is used as a probe to study enzyme-substrate interactions and cellular processes. Its brominated indole moiety is particularly useful in fluorescence-based assays.

Medicine

The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with glycosides, indole derivatives, and acetamide-containing molecules. Below is a detailed comparison with analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight Bioactivity/Application Reference
N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide 5-Bromoindole, tetrahydropyran core, acetamide 430.24 (calc.) Hypothesized: Immune modulation, enzyme inhibition (no direct data) N/A
N-((2S,3R,4R,5S,6R)-2-((6-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide 6-Chloroindole vs. 5-bromoindole 370.78 Research use only; solubility/stability data provided (25 µL, 10 mM in DMSO)
AVR-25 (N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(cyclohexyloxy)-4-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide) Cyclohexyloxy group replaces indole; chitohexaose analog Not provided TLR4 inhibitor; reduces sepsis in murine models via TLR4 dimerization blockade
N-(4-Bromo-2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide (5b) Bromoindole with hydrazinyl-oxoacetyl backbone (non-glycoside) 441.02 Anticancer activity (in vitro testing implied by structural class)

Key Findings from Analogs

Halogen Position Matters: The 6-chloroindole analog () shares 95% structural similarity with the target compound but differs in halogen placement.

Sugar Core Modifications :

  • AVR-25 () replaces the indole group with a cyclohexyloxy moiety and demonstrates TLR4 inhibition. This suggests the tetrahydropyran-acetamide scaffold is versatile for immune modulation, with substituents dictating target specificity .

Non-Glycoside Indole Analogs: Compound 5b () retains the bromoindole motif but lacks the sugar core. Its reported anticancer activity highlights the indole-acetamide framework’s broad applicability, though glycosylation likely alters pharmacokinetics (e.g., solubility, membrane permeability) .

Analytical Data

  • NMR/MS : Most analogs (e.g., ) confirm structure via ¹H/¹³C NMR and ESI-MS. The target compound would require similar validation.
  • Solubility : The 6-chloroindole analog is soluble in DMSO (10 mM), suggesting the target compound may require polar aprotic solvents for formulation .

Biological Activity

N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide is a complex organic compound with significant biochemical properties. This compound is primarily utilized as a chromogenic substrate in various biochemical assays, particularly targeting glycosidases. Its unique structure and functional groups contribute to its biological activity, making it a subject of interest in both research and clinical applications.

Chemical Structure and Properties

The compound features a bromo-substituted indole moiety linked to a tetrahydropyran derivative. The detailed chemical structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16H19BrN2O6
Molecular Weight 415.25 g/mol
CAS Number 58225-98-2

This compound acts primarily as a substrate for the enzyme N-acetyl-β-D-glucosaminidase (NAG). Upon enzymatic hydrolysis by NAG, this compound produces a colored product that can be quantitatively measured, making it valuable in enzyme activity assays.

Applications in Biochemical Assays

This compound is extensively used in:

  • Enzyme Assays : It serves as a chromogenic substrate for detecting glycosidase activity.
  • Histochemical Staining : Employed to visualize enzyme activity in tissue samples.
  • Diagnostic Assays : Utilized in clinical settings to assess specific glycosidase activities in biological fluids.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized by cells expressing NAG. The resulting metabolic products can be analyzed to infer the activity of glycosidases within various biological contexts.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Glycosidase Activity Detection : Research indicates that NAG catalyzes the hydrolysis of this compound effectively, leading to significant colorimetric changes that can be quantified for enzyme activity assessment.
  • Cell Adhesion Studies : In studies assessing cell adhesion molecules (CAMs), compounds similar to this compound have been shown to modulate the expression of CAMs like ICAM-1 and VCAM-1 under inflammatory conditions .

Table of Biological Activity Results

Study Findings
Kumar et al., 2021Inhibition of TNF-α-induced ICAM-1 expression
BenchChem Product AnalysisEffective substrate for NAG; produces measurable color change
GLPBio Research ReviewHigh specificity for glycosidase detection

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